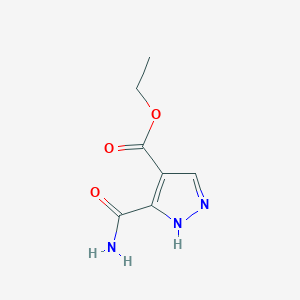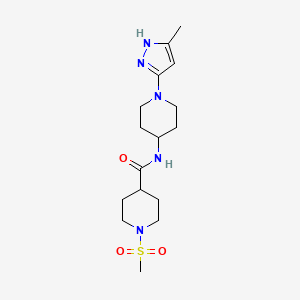![molecular formula C20H16FN3O4S B2590454 N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)tiazol-2-il)-4-fluorobenzamida CAS No. 1021265-96-2](/img/structure/B2590454.png)
N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)tiazol-2-il)-4-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is an organic compound comprising benzodioxole, thiazole, and benzamide functional groups
Aplicaciones Científicas De Investigación
N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying enzyme inhibition and protein-ligand interactions.
Industry: : Possible uses in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary targets of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels . P-glycoprotein efflux pumps are proteins that transport various molecules across extracellular and intracellular membranes .
Mode of Action
N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide inhibits the activity of VEGFR1 and P-glycoprotein efflux pumps . By inhibiting VEGFR1, it prevents the binding of VEGF to its receptor, thereby inhibiting angiogenesis . By inhibiting P-glycoprotein efflux pumps, it prevents the expulsion of therapeutic drugs from cancer cells, thereby enhancing the efficacy of these drugs .
Biochemical Pathways
The inhibition of VEGFR1 by N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide affects the VEGF signaling pathway, leading to the suppression of angiogenesis . This can limit the supply of oxygen and nutrients to the tumor, inhibiting its growth . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway, leading to an increase in the intracellular concentration of therapeutic drugs .
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs by preventing their expulsion from cells .
Result of Action
The molecular effect of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is the inhibition of VEGFR1 and P-glycoprotein efflux pumps . At the cellular level, this leads to the suppression of angiogenesis and an increase in the intracellular concentration of therapeutic drugs . This can enhance the efficacy of anticancer treatments .
Action Environment
The action of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy, as it can enhance the bioavailability of drugs that are substrates of P-glycoprotein efflux pumps . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves multiple steps:
Benzodioxole Amination: : Benzodioxole is aminated using appropriate reagents under controlled conditions to form the amino derivative.
Thiazole Ring Formation: : The amino-benzodioxole is then reacted with suitable precursors to form the thiazole ring through cyclization reactions.
Coupling with Benzamide: : The thiazole derivative is subsequently coupled with 4-fluorobenzamide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial synthesis would likely involve optimizing the above steps for scalability, using automated reactors to control temperature, pressure, and reaction times precisely. Solvents and reagents would be chosen for their cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The benzodioxole moiety can undergo oxidation reactions forming quinone derivatives.
Reduction: : Reduction of the compound can lead to the formation of reduced derivatives.
Substitution: : Halogen substitutions can occur on the benzamide ring, providing avenues for structural variation.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogenation with palladium on carbon or other reducing agents.
Substitution: : Halogenating agents like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Hydroxy derivatives or partially reduced forms.
Substitution: : Varied halogen-substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
**N-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-methylbenzamide
**N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-3-chlorobenzamide
**N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-bromobenzamide
Uniqueness
The presence of the 4-fluoro substituent in N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide confers unique electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets compared to other similar compounds.
Now you know all about this fascinating compound! Anything in particular stand out to you?
Propiedades
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c21-13-3-1-12(2-4-13)19(26)24-20-23-15(10-29-20)6-8-18(25)22-14-5-7-16-17(9-14)28-11-27-16/h1-5,7,9-10H,6,8,11H2,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYDFAHCWKHKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)
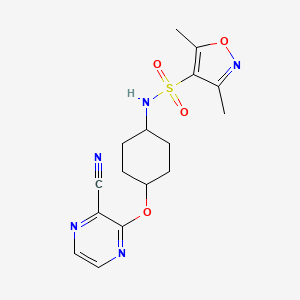
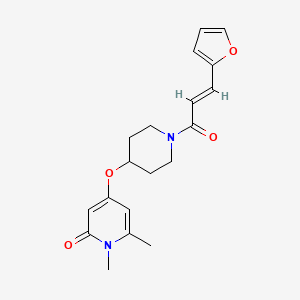

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2590378.png)
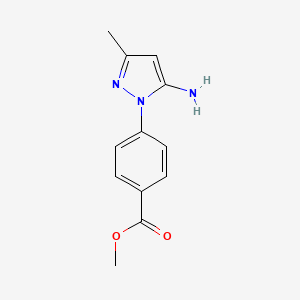

![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)
![N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide](/img/structure/B2590384.png)

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2590389.png)
![Imidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B2590392.png)
